![molecular formula C11H15F2N B1523234 (Butan-2-yl)[(2,4-difluorophenyl)methyl]amine CAS No. 1019500-19-6](/img/structure/B1523234.png)

(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine

Übersicht

Beschreibung

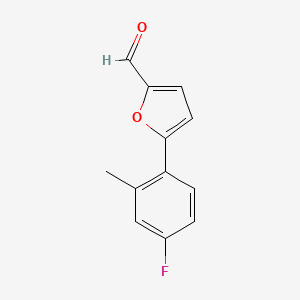

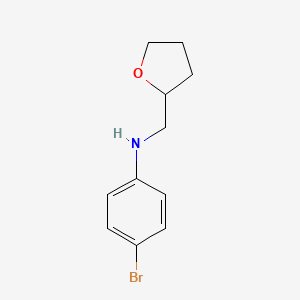

“(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine” is a chemical compound with the molecular formula C11H15F2N . It has a molecular weight of 199.24 g/mol .

Molecular Structure Analysis

The molecular structure of “(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine” is represented by the formula C11H15F2N . This indicates that it contains 11 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom.Wissenschaftliche Forschungsanwendungen

Flavor Enhancement in Foods

Compounds with branched aldehydes, similar to the structural motifs in the query, are significant in flavor chemistry. These molecules, such as 2-methylpropanal and 3-methylbutanal, are vital in creating desirable flavors in both fermented and non-fermented food products. Understanding the metabolic pathways leading to these aldehydes' formation can help control their levels in food, enhancing flavor profiles without the need for artificial additives (Smit, Engels, & Smit, 2009).

Environmental Remediation

The amine groups in chitosan make it an effective sorbent for metal ions, highlighting a method for decontaminating effluents and recovering valuable metals. This application is critical in environmental remediation efforts, where the goal is to remove toxic substances from water sources efficiently (Guibal, 2004). Furthermore, chitosan's ability to remove particulate and dissolved contaminants from water underscores its potential in water treatment technologies, contributing to safer drinking water and reducing environmental pollution (Guibal, Van Vooren, Dempsey, & Roussy, 2006).

Biomedical Applications

The exploration of chitosan for biomedical applications, particularly as corrosion inhibitors for metal substrates, is another area of significant interest. The polymer's biocompatibility and unique chemical functionalities make it an ideal candidate for creating coatings that can protect medical implants from corrosion, extending their longevity and ensuring patient safety (Umoren & Eduok, 2016). Additionally, the development of amine-functionalized sorbents demonstrates the potential for removing persistent organic pollutants from water, offering a path toward cleaner water sources and reducing public health risks (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Advanced Oxidation Processes

The degradation of nitrogen-containing compounds, including amines and dyes, through advanced oxidation processes is crucial for addressing the recalcitrance of these substances in environmental matrices. This research area focuses on optimizing conditions to achieve efficient degradation, potentially leading to innovations in wastewater treatment and pollution reduction (Bhat & Gogate, 2021).

Eigenschaften

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N/c1-3-8(2)14-7-9-4-5-10(12)6-11(9)13/h4-6,8,14H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOSZLFAANMAOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1523161.png)

![2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1523162.png)

![3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine](/img/structure/B1523164.png)

![4-[4-(2-Methoxyethyl)phenoxy]butanoic acid](/img/structure/B1523167.png)

![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one](/img/structure/B1523172.png)

![2-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1523173.png)

![N,N-dimethyl-3-[(methylamino)methyl]aniline](/img/structure/B1523174.png)